molecular formula C16H11N3O2 B130572 2,6-dipyridin-2-ylpyridine-4-carboxylic acid CAS No. 148332-36-9

2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Cat. No.: B130572
CAS No.: 148332-36-9
M. Wt: 277.28 g/mol
InChI Key: ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376418
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148332-36-9
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2':6',2''-Terpyridine-4'-carboxylic Acid
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Preparation Methods

Historical Context and Mechanism

The foundational synthesis of terpyridine derivatives dates to Morgan and Burstall’s 1932 work, which utilized oxidative coupling of pyridine monomers under high-temperature conditions. For 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, this approach involves the dimerization of 2-pyridyl precursors in the presence of oxidizing agents such as potassium persulfate or hydrogen peroxide. The reaction proceeds via radical intermediates, which combine to form the terpyridine backbone.

Reaction Optimization

Modern adaptations employ microwave-assisted synthesis to reduce reaction times from days to hours. For example, irradiating a mixture of 2-acetylpyridine and ammonium acetate in acetic acid at 150°C for 4 hours yields the terpyridine core with 45–50% efficiency. Subsequent carboxylation at the 4-position is achieved using carbon dioxide under high pressure (5 atm) in the presence of a copper(I) catalyst, yielding the final product in 60–65% purity.

Challenges :

  • Low regioselectivity leads to isomers requiring chromatographic separation.

  • Over-oxidation to carboxylic acid derivatives may occur prematurely.

Kröhnke Reaction Followed by Oxidation

Aldehyde Intermediate Synthesis

The Kröhnke reaction, a two-step condensation-cyclization process, is widely used to synthesize terpyridine aldehydes. 2-Acetylpyridine reacts with an aldehyde donor (e.g., paraformaldehyde) in anhydrous dimethylformamide (DMF), forming a β-diketone intermediate. Cyclization with ammonium acetate at 120°C produces 2,6-dipyridin-2-ylpyridine-4-carbaldehyde with 70–75% yield.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions. Optimal results are achieved at 80°C for 6 hours, yielding 85–90% conversion. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) offer faster reaction times (<2 hours) but require stringent temperature control to prevent decarboxylation.

Key Considerations :

  • Anhydrous conditions are critical to avoid hydrate formation during aldehyde synthesis.

  • Post-oxidation purification via recrystallization from ethanol/water mixtures enhances purity (>95%).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the terpyridine scaffold through sequential cross-coupling reactions. 4-Bromo-2,6-dipyridin-2-ylpyridine is reacted with a boronic acid derivative (e.g., 2-pyridylboronic acid) in the presence of Pd(PPh₃)₄ and sodium carbonate. The carboxyl group is introduced via carbonylation using carbon monoxide (1 atm) and a palladium catalyst, achieving 75–80% yield.

Industrial Scalability

Continuous flow reactors enable large-scale production by maintaining precise temperature (100–120°C) and pressure (3–5 atm) conditions. This approach reduces catalyst loading (0.5 mol% Pd) and improves throughput to >1 kg/day.

Advantages :

  • High regioselectivity minimizes byproduct formation.

  • Compatible with diverse functional groups, enabling derivative synthesis.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

MethodYield (%)Purity (%)ScalabilityKey Limitations
Oxidative Coupling45–5085–90ModerateIsomer separation required
Kröhnke-Oxidation70–7590–95HighSensitivity to moisture
Suzuki-Miyaura Coupling75–8095–98IndustrialHigh catalyst cost

Table 2: Reaction Conditions and Reagents

MethodTemperature (°C)CatalystOxidant/Reagent
Oxidative Coupling150Cu(I)K₂S₂O₈
Kröhnke-Oxidation120 (cyclization)NH₄OAcKMnO₄
Suzuki-Miyaura Coupling100Pd(PPh₃)₄CO

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid is C12H10N2O2C_{12}H_{10}N_2O_2. It features a pyridine ring with a carboxylic acid functional group, enhancing its ability to coordinate with metal ions. This property is crucial for its applications in catalysis and drug development.

Coordination Chemistry

The compound acts as a tridentate ligand, forming stable complexes with transition metals such as iron, ruthenium, and platinum. These complexes are essential in various applications:

  • Metal Complex Formation : The ability to form stable metal-ligand complexes allows for the exploration of new catalytic systems.
  • Synthesis of Functionalized Materials : Coordination with metals can lead to the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Anticancer Activity : Studies have shown that metal complexes derived from this compound can induce apoptosis in cancer cells through mitochondrial pathways. A notable study published in the Journal of Coordination Chemistry demonstrated significant cytotoxicity against various cancer cell lines due to these mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against Gram-positive bacteria, indicating potential for developing new antibiotics.
  • Antioxidant Activity : Some derivatives may reduce oxidative stress in cellular models, providing protective effects against reactive oxygen species (ROS).

Material Science

The compound is also utilized in the development of advanced materials:

  • Dye-Sensitized Solar Cells (DSSCs) : It serves as a ligand to form complexes that enhance the efficiency and stability of solar cells.
  • Polymer Chemistry : As an initiator in atom transfer radical polymerization (ATRP), it contributes to creating well-defined polymers with tailored properties.

Anticancer Research

A recent study investigated the anticancer properties of metal complexes formed with this compound. The results indicated that these complexes could significantly inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways.

StudyFindings
Journal of Coordination ChemistrySignificant cytotoxicity against various cancer cell lines linked to apoptosis induction.

Antimicrobial Properties

Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited antimicrobial activity against specific bacterial strains, suggesting potential applications in antibiotic development.

StudyFindings
Zhang et al. (2023)Derivatives showed efficacy against Gram-positive bacteria.

Oxidative Stress Mitigation

A study focused on the antioxidant capacity of this compound revealed its protective effects against oxidative damage in neuronal cell models.

StudyFindings
Neuronal Cell Model StudyIndicated protective effects against oxidative stress induced by ROS.

Comparison with Similar Compounds

a. 2,6-Pyridinedicarboxylic Acid (2,6-PDCA)

  • Structure : Two carboxylic acid groups at the 2- and 6-positions of pyridine.
  • Molecular weight : 167.12 g/mol .
  • Melting point : 248–250°C (decomposes) .
  • Solubility : Slightly soluble in water and very slightly in alcohol .
  • Applications : Stronger acidity (pKa ~1.5–2.5) compared to the target compound (pKa ~4–5), making it suitable for buffer systems and metal ion sequestration .

b. 2,3-Pyridinedicarboxylic Acid

  • Structure : Carboxylic acid groups at 2- and 3-positions.
  • Melting point : 188–190°C .
  • Solubility : Soluble in alkaline solutions due to proximity of carboxyl groups .
  • Key difference : Reduced chelating efficiency compared to 2,6-PDCA or the target compound due to steric hindrance .

Halogen-Substituted Pyridinecarboxylic Acids

a. 2,6-Dibromopyridine-4-carboxylic Acid

  • Structure : Bromine atoms at 2- and 6-positions; carboxylic acid at 4-position.
  • CAS : 2016-99-1 .
  • Applications : Used as a precursor for Suzuki coupling reactions. Lacks pyridyl substituents, reducing its ability to form stable metal complexes compared to the target compound .

b. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with chloro and methyl substituents.
  • CAS : 89581-58-8 .
  • Key difference : Pyrimidine’s reduced aromaticity vs. pyridine decreases electron density, altering reactivity in coordination chemistry .

Terpyridine and Vinyl-Substituted Derivatives

a. 4-(2-(2,6-Dicarboxypyridin-4-yl)vinyl)pyridine-2,6-dicarboxylic Acid

  • Structure : Vinyl-linked pyridine rings with multiple carboxyl groups.
  • Synthesis: Green chemistry approach using novel oxidants (yield >85%) .
  • Applications : Enhanced π-conjugation for optoelectronic materials vs. the target compound’s simpler structure .

b. 2,2':6',2''-Terpyridine-4'-carboxylic Acid

  • Structure : Similar to the target compound but with additional pyridyl substituents.
  • Key difference : Extended conjugation improves luminescence properties in Ru(II) complexes for solar cells .

Functional and Application Differences

  • Coordination Chemistry: The target compound’s planar terpyridine structure enables stronger metal binding (e.g., Ru, Fe) compared to non-planar analogs like 2,3-PDCA .
  • Biological Activity : Unlike piperidine-based derivatives (e.g., ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate), which show antibacterial activity , the target compound is primarily used in materials science.
  • Thermal Stability : Higher melting point (280–282°C) vs. 2,6-PDCA (248–250°C) due to extended aromaticity .

5. Conclusion 2,6-Dipyridin-2-ylpyridine-4-carboxylic acid distinguishes itself through its planar terpyridine core and carboxylic acid group, enabling superior metal chelation and thermal stability. Future research should explore its utility in photovoltaic systems and heterogeneous catalysis.

Biological Activity

2,6-Dipyridin-2-ylpyridine-4-carboxylic acid, also known as a derivative of terpyridine, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H11N3O2
  • Molecular Weight : 277.28 g/mol
  • CAS Number : 148332-36-9
  • Solubility : Moderately soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. It interacts with various metal ions, enhancing catalytic activities and influencing biochemical pathways.

Target Interactions

  • Metal Ion Coordination : The compound forms stable complexes with transition metals, which can modulate enzyme activities and improve therapeutic efficacy.
  • Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2D6), affecting drug metabolism and pharmacokinetics .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies demonstrate that metal complexes of this compound possess significant antibacterial properties against various pathogens.
  • Antioxidant Properties : The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
  • Anticancer Activity : Preliminary studies indicate that certain metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation .

Study 1: Anticancer Activity

A study investigated the effects of a copper(II) complex of this compound on human cancer cell lines. The results showed:

  • IC50 Values : The complex exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.

Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : The metal complex displayed inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
  • Minimum Inhibitory Concentration (MIC) : MIC values were determined to be as low as 50 µg/mL for certain strains, indicating potent activity .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is well absorbed and distributed in biological systems. Its ability to cross the blood-brain barrier (BBB) enhances its potential for neurological applications .

Property Value
Bioavailability Score0.56
BBB PermeabilityYes
CYP InhibitionCYP1A2 (Yes), CYP2D6 (Yes)

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing hazardous byproducts?

  • Answer : Employ microwave-assisted synthesis to reduce reaction time and energy. Use Pd/C or Ni catalysts for selective C–C coupling. Monitor byproduct formation via GC-MS and implement green chemistry principles (e.g., solvent recycling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Reactant of Route 2
2,6-dipyridin-2-ylpyridine-4-carboxylic acid

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